molecular formula C13H18ClN3O3 B11731418 tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate

tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate

Cat. No.: B11731418
M. Wt: 299.75 g/mol
InChI Key: QRVLGWMUALFVBD-UHFFFAOYSA-N
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Description

N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide is a synthetic organic compound with a complex structure It contains a chlorophenoxy group, an amino group, and a tert-butoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This intermediate is then reacted with an aminoethylidene compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide may involve large-scale batch reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-1-amino-2-(4-bromophenoxy)ethylidenecarbohydrazide
  • N’-1-amino-2-(4-fluorophenoxy)ethylidenecarbohydrazide
  • N’-1-amino-2-(4-methylphenoxy)ethylidenecarbohydrazide

Uniqueness

N’-1-amino-2-(4-chlorophenoxy)ethylidenecarbohydrazide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVLGWMUALFVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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